The synthesis of N-methyl-1H-indol-6-amine typically involves the methylation of 1H-indol-6-amine. A common method includes the reaction of 1H-indol-6-amine with methyl iodide in the presence of a base such as potassium carbonate. This reaction is generally conducted in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial production may utilize continuous flow reactors to enhance efficiency and yield, employing purification techniques such as recrystallization and chromatography to achieve high purity .
The molecular formula for N-methyl-1H-indol-6-amine is C10H12N2, with a molecular weight of approximately 160.22 g/mol. The structure consists of an indole ring substituted with a methyl group at the nitrogen atom (N-methyl) and an amine group at the 6-position of the indole ring.
This unique substitution pattern imparts distinct chemical and biological properties to the compound .
N-methyl-1H-indol-6-amine undergoes various chemical reactions:
The mechanism of action for N-methyl-1H-indol-6-amine is primarily linked to its interactions with biological targets involved in cell proliferation and apoptosis. Studies have shown that certain derivatives exhibit potent antiproliferative activities against cancer cell lines by inhibiting tubulin polymerization, similar to colchicine. This inhibition leads to cell cycle arrest and apoptosis in a dose-dependent manner.
N-methyl-1H-indol-6-amine exhibits several notable physical and chemical properties:
The compound's lipophilicity due to the methyl group enhances its interaction with biological systems, which can influence its pharmacological efficacy .
N-methyl-1H-indol-6-amine has broad applications across various scientific fields:
N-methyl-1H-indol-6-amine (CAS: 135855-62-8) is a substituted indole derivative with a methyl group at the indole nitrogen (N1) and an amino group at the 6-position of the benzene ring. Its systematic IUPAC name is 1-methyl-1H-indol-6-amine, emphasizing the methyl substitution on the pyrrole nitrogen [2] [3]. This compound exhibits structural isomerism with other amino-methylindoles, such as:
Table 1: Isomeric Forms of C₉H₁₀N₂ Amino-Methylindoles
| Compound Name | CAS Number | Substitution Pattern |
|---|---|---|
| 1-Methyl-1H-indol-6-amine | 135855-62-8 | 1-Me, 6-NH₂ |
| 5-Amino-1-methyl-1H-indole | 102308-97-4 | 1-Me, 5-NH₂ |
| 4-Amino-N-methylindole | 85696-95-3 | 1-Me, 4-NH₂ |
The molecular formula of N-methyl-1H-indol-6-amine is C₉H₁₀N₂, with a molecular weight of 146.19 g/mol [1] [2]. Key chemical identifiers include:
CN1C=CC2=C1C=C(C=C2)N [3] InChI=1S/C9H10N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,10H2,1H3 [3] NKDOUVHMIPLZFP-UHFFFAOYSA-N [3]These descriptors confirm the connectivity of the methyl group to N1 and the amino group at C6. The InChIKey ensures unambiguous database searches and distinguishes it from isomeric structures like 1-methylindol-5-amine (SMILES: CN1C=CC2=C1C=CC(=C2)N). Table 2: Key Molecular Descriptors
| Descriptor Type | Identifier |
|---|---|
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
| SMILES | CN1C=CC2=C1C=C(C=C2)N |
| InChI | InChI=1S/C9H10N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,10H2,1H3 |
| InChIKey | NKDOUVHMIPLZFP-UHFFFAOYSA-N |
Limited experimental data are available for the freebase form, but its hydrochloride salt (CAS: 856782-35-9) is a stable powder with a molecular weight of 182.65 g/mol [3]. Key properties include:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4